molecular formula C6H15I2N3 B8116998 1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide

1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide

Cat. No.: B8116998
M. Wt: 383.01 g/mol
InChI Key: SLBUAMUOLCFJMA-UHFFFAOYSA-M
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Description

1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide is a chemical compound with the molecular formula C6H15I2N3 and a molecular weight of 383.02 g/mol . This compound is known for its unique bicyclic structure, which includes a diazabicyclo[2.2.2]octane core. It is commonly used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

DABCO+HI1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide\text{DABCO} + \text{HI} \rightarrow \text{this compound} DABCO+HI→1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide involves its interaction with molecular targets through its nucleophilic and electrophilic properties. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The pathways involved often include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A structurally similar compound used as a catalyst in organic synthesis.

    Quinuclidine: Another bicyclic amine with similar reactivity but different structural features.

    Tropane: A bicyclic compound with a nitrogen atom, used in medicinal chemistry.

Uniqueness

1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide is unique due to its specific iodide and hydroiodide components, which impart distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it a valuable compound in various research fields .

Properties

IUPAC Name

4-aza-1-azoniabicyclo[2.2.2]octan-1-amine;iodide;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N3.2HI/c7-9-4-1-8(2-5-9)3-6-9;;/h1-7H2;2*1H/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBUAMUOLCFJMA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1CC2)N.I.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15I2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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